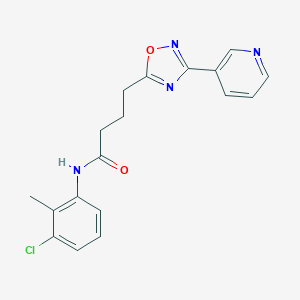![molecular formula C13H11BrN6O2 B277161 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to possess unique properties that make it a valuable tool for investigating various biochemical and physiological processes. In
作用機序
The mechanism of action of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood. However, it is known to act as a potent and selective antagonist of certain receptors in the brain. This property makes it a valuable tool for investigating the function of these receptors in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide are diverse and depend on the specific research application. In studies related to inflammation and pain, this compound has been shown to reduce inflammation and alleviate pain symptoms. In cancer research, it has been used to inhibit the growth and proliferation of cancer cells. In neuroscience studies, it has been used to investigate the role of certain receptors in the brain and their potential as targets for drug therapies.
実験室実験の利点と制限
One of the primary advantages of using 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its potency and selectivity. This compound is highly effective at targeting specific receptors, which allows for more precise investigations into their function. However, one limitation of this compound is its cost. It is a relatively expensive compound, which can limit its use in some research applications.
将来の方向性
There are many potential future directions for research involving 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the development of new drug therapies that target the receptors it interacts with. Another potential direction is the investigation of its effects on other physiological processes, such as immune function or metabolism. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.
Conclusion:
In conclusion, 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide is a valuable tool for investigating various biochemical and physiological processes. Its potency and selectivity make it a valuable tool for investigating the function of specific receptors in the brain, as well as in studies related to inflammation, pain, and cancer. While there are some limitations to its use, there are many potential future directions for research involving this compound.
合成法
The synthesis of 2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide involves the reaction of 4-bromobenzyl azide with 5-methylisoxazole-3-carboxylic acid followed by the addition of acetic anhydride. This process yields the final product as a white powder with a melting point of 207-209°C.
科学的研究の応用
2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide has been used in various scientific research studies. One of the primary applications of this compound is in the field of neuroscience, where it has been used to investigate the role of certain receptors in the brain. It has also been used in studies related to inflammation and pain, as well as in cancer research.
特性
分子式 |
C13H11BrN6O2 |
|---|---|
分子量 |
363.17 g/mol |
IUPAC名 |
2-[5-(4-bromophenyl)tetrazol-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C13H11BrN6O2/c1-8-6-11(17-22-8)15-12(21)7-20-13(16-18-19-20)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,17,21) |
InChIキー |
NNHJLBMCZDJOGO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=C(C=C3)Br |
正規SMILES |
CC1=CC(=NO1)NC(=O)CN2C(=NN=N2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277081.png)
![N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277082.png)
![N-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277084.png)
![N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277085.png)
![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277089.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277093.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B277094.png)



